molecular formula C12H8Cl2N2O2S B11676000 (5E)-1-acetyl-5-(2,6-dichlorobenzylidene)-2-thioxoimidazolidin-4-one

(5E)-1-acetyl-5-(2,6-dichlorobenzylidene)-2-thioxoimidazolidin-4-one

Cat. No.: B11676000
M. Wt: 315.2 g/mol
InChI Key: XCWKXAIILGGLFN-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-1-acetyl-5-(2,6-dichlorobenzylidene)-2-thioxoimidazolidin-4-one is a synthetic organic compound that belongs to the class of imidazolidinones. This compound is characterized by its unique structure, which includes a dichlorobenzylidene moiety and a thioxoimidazolidinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-acetyl-5-(2,6-dichlorobenzylidene)-2-thioxoimidazolidin-4-one typically involves the condensation of 2,6-dichlorobenzaldehyde with 1-acetyl-2-thioxoimidazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-acetyl-5-(2,6-dichlorobenzylidene)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The dichlorobenzylidene moiety allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted imidazolidinones with different nucleophiles attached to the benzylidene ring.

Scientific Research Applications

(5E)-1-acetyl-5-(2,6-dichlorobenzylidene)-2-thioxoimidazolidin-4-one has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including drug development and as a lead compound for designing new pharmaceuticals.

    Industry: Potential use in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (5E)-1-acetyl-5-(2,6-dichlorobenzylidene)-2-thioxoimidazolidin-4-one is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of key enzymes or disruption of cell membrane integrity in microorganisms. In cancer research, it may interfere with cellular signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (5E)-1-acetyl-5-benzylidene-2-thioxoimidazolidin-4-one: Lacks the dichloro substitution on the benzylidene ring.

    (5E)-1-acetyl-5-(4-chlorobenzylidene)-2-thioxoimidazolidin-4-one: Contains a single chlorine atom on the benzylidene ring.

    (5E)-1-acetyl-5-(2,4-dichlorobenzylidene)-2-thioxoimidazolidin-4-one: Has chlorine atoms at different positions on the benzylidene ring.

Uniqueness

(5E)-1-acetyl-5-(2,6-dichlorobenzylidene)-2-thioxoimidazolidin-4-one is unique due to the presence of two chlorine atoms at the 2 and 6 positions on the benzylidene ring. This structural feature may contribute to its distinct chemical and biological properties, such as enhanced reactivity in substitution reactions and potentially higher biological activity compared to similar compounds.

Properties

Molecular Formula

C12H8Cl2N2O2S

Molecular Weight

315.2 g/mol

IUPAC Name

(5E)-1-acetyl-5-[(2,6-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C12H8Cl2N2O2S/c1-6(17)16-10(11(18)15-12(16)19)5-7-8(13)3-2-4-9(7)14/h2-5H,1H3,(H,15,18,19)/b10-5+

InChI Key

XCWKXAIILGGLFN-BJMVGYQFSA-N

Isomeric SMILES

CC(=O)N1/C(=C/C2=C(C=CC=C2Cl)Cl)/C(=O)NC1=S

Canonical SMILES

CC(=O)N1C(=CC2=C(C=CC=C2Cl)Cl)C(=O)NC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.